![molecular formula C12H15BrN2O2 B6631107 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid](/img/structure/B6631107.png)
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid, also known as BRD-9424, is a small molecule compound that has been synthesized and studied for its potential applications in scientific research.
Wirkmechanismus
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid acts as a competitive inhibitor of KDMs, binding to the active site of the enzyme and preventing its catalytic activity. This leads to the accumulation of specific histone methylation marks, resulting in changes in gene expression and cellular function.
Biochemical and Physiological Effects:
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid has been shown to have significant effects on cellular function and gene expression in various cell types. It has been demonstrated to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in mice. Additionally, it has been shown to modulate the expression of genes involved in various biological processes such as cell cycle regulation, DNA repair, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid is its selectivity for KDMs, which allows for the specific modulation of gene expression and cellular function. However, it is important to note that the effects of 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid may vary depending on the cell type and context, and further studies are needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several potential future directions for the study of 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of KDMs, which could lead to the discovery of new therapeutic targets for various diseases. Additionally, the use of 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid as a chemical probe for the study of epigenetic regulation and gene expression could provide valuable insights into cellular function and disease mechanisms. Finally, the combination of 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid with other small molecule inhibitors or immunotherapies could lead to the development of novel cancer therapies with improved efficacy and specificity.
Synthesemethoden
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 5-bromopyridin-2-ylmethanol with piperidine-2-carboxylic acid, followed by the deprotection of the resulting intermediate to yield 1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid. The purity and yield of the final product can be optimized using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid has been studied for its potential applications in various scientific research areas such as chemical biology, drug discovery, and medicinal chemistry. It has been shown to selectively inhibit the activity of a specific class of enzymes called lysine demethylases (KDMs), which play a key role in the epigenetic regulation of gene expression.
Eigenschaften
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-4-5-10(14-7-9)8-15-6-2-1-3-11(15)12(16)17/h4-5,7,11H,1-3,6,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWZXVSCZHEEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromopyridin-2-yl)methyl]piperidine-2-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.